molecular formula C8H12O2 B1396499 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid CAS No. 1261269-26-4

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid

Cat. No.: B1396499
CAS No.: 1261269-26-4
M. Wt: 140.18 g/mol
InChI Key: GSENDULSLJRCQC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which can be achieved by heating with water and subsequent acidification . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis of cyclopropyl cyanide, followed by purification through distillation under reduced pressure . The use of efficient catalysts and optimized reaction conditions is crucial to achieve high efficiency and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor ligands.

    Medicine: Research explores its potential use in drug development, especially for designing molecules with specific pharmacological properties.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a cyclopropylmethyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(cyclopropylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENDULSLJRCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Reactant of Route 4
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid

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